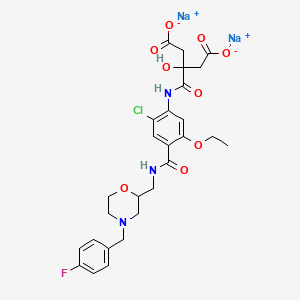

Mosapride Citric Amide Disodium Salt

Descripción

Significance within Chemical and Pharmaceutical Research

Mosapride (B1662829) Citric Amide Disodium (B8443419) Salt serves as a specialized chemical tool for in-depth pharmacological studies. Its significance lies in its relationship to Mosapride, a well-documented prokinetic agent. nih.gov Researchers utilize compounds like this disodium salt for various analytical and investigative purposes, including the study of metabolites and related substances in the context of drug discovery and development. lgcstandards.com The compound is available from suppliers of chemical standards and is intended for laboratory-based research, not for human consumption. lgcstandards.com

Overview of its Molecular Class and Receptor Agonist Profile in Preclinical Studies

Mosapride and its derivatives, including the citric amide disodium salt, belong to the substituted benzamide (B126) class of molecules. nih.gov Preclinical research, largely focused on the parent compound Mosapride Citrate (B86180), has extensively characterized its interaction with serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptors, which are crucial in regulating gastrointestinal function.

Selective 5-HT4 Receptor Agonist Profile

Mosapride is recognized as a selective 5-HT4 receptor agonist. nih.govnih.gov Its mechanism of action involves stimulating these receptors, which facilitates the release of acetylcholine (B1216132) from enteric cholinergic neurons, thereby enhancing gastrointestinal motility. nih.govnih.gov

Preclinical in vitro and in vivo studies have demonstrated this selective activity. For instance, in conscious dogs, Mosapride was shown to stimulate antral motility without significantly affecting colonic motility, an effect that was antagonized by a selective 5-HT4 receptor antagonist, GR113808. nih.gov This suggests a degree of regional selectivity within the gastrointestinal tract. nih.gov Further studies in guinea pigs indicated that Mosapride enhances contraction more prominently in the proximal colon than the distal colon, potentially due to a differential distribution of 5-HT4 receptors. nih.gov Research in rats has also confirmed that Mosapride's ability to diminish visceral pain is mediated, at least in part, through the activation of 5-HT4 receptors. nih.govnih.gov

Table 1: Preclinical Research Findings on Mosapride's 5-HT4 Agonist Activity

| Study Model | Key Findings | Reference |

|---|---|---|

| Conscious Dogs | Stimulated antral motility; did not affect colonic motility. Effect antagonized by a 5-HT4 antagonist. | nih.gov |

| Guinea Pig Striatum | Inhibited binding of a known 5-HT4 antagonist ([3H]-GR113808) with an IC50 value of 113 nM. | nih.gov |

| Guinea Pig Ileum | Enhanced electrically evoked contractions with an EC50 value of 73 nM. | nih.gov |

| Guinea Pig Colon | Mosapride enhanced contraction and accelerated transit, with a more prominent effect in the proximal colon. | nih.gov |

| Rat Esophagus | Caused relaxation of carbachol-precontracted tissue with an EC50 value of 208 nM. | nih.gov |

| Rat Visceral Hypersensitivity Model | Reduced visceromotor response to colorectal distension, indicating diminished visceral pain. | nih.gov |

| Conscious Rats (Gastric Distension) | Inhibited gastric distension-induced visceromotor response, an effect partially blocked by a 5-HT4 antagonist. | nih.gov |

Emerging 5-HT3 Receptor Antagonist Activities in Research

In addition to its primary role as a 5-HT4 agonist, preclinical studies have revealed that Mosapride also possesses 5-HT3 receptor antagonist properties. nih.govics.org This dual activity is a point of significant research interest. A major metabolite of Mosapride, known as M1, has been identified as possessing potent 5-HT3 receptor antagonistic activity. nih.gov

Historical Context of Initial Research Interest (Pre-clinical Focus)

The initial research interest in Mosapride arose from the search for new gastroprokinetic agents. nih.gov It was developed to enhance upper gastrointestinal motility by specifically stimulating 5-HT4 receptors. nih.gov A key distinction from a previous prokinetic agent, cisapride (B12094), is that Mosapride does not exhibit affinity for D2 dopaminergic receptors or potassium channels, which was a significant consideration in its development. nih.govics.org Early preclinical studies focused on comparing its effects to other 5-HT4 agonists like cisapride and zacopride, establishing its unique profile of selectively stimulating upper gastrointestinal motility in animal models. nih.gov

Current Gaps in Academic Understanding and Research Opportunities

While the primary mechanisms of Mosapride have been well-characterized in preclinical models, several areas remain open for further investigation. One significant research opportunity lies in the heterogeneity of 5-HT4 receptors within the gastrointestinal tract, as suggested by studies showing differential effects of Mosapride on various gut regions. nih.gov A deeper understanding of these receptor subtypes could lead to the development of even more selective agents.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Mosapride Citric Amide Disodium Salt |

| Mosapride |

| Mosapride Citrate |

| Acetylcholine |

| Serotonin (5-hydroxytryptamine) |

| GR113808 |

| Carbachol |

| Cisapride |

| Zacopride |

| SB-207266 |

| Itopride |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C27H29ClFN3Na2O9 |

|---|---|

Peso molecular |

640.0 g/mol |

Nombre IUPAC |

disodium;3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioate |

InChI |

InChI=1S/C27H31ClFN3O9.2Na/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16;;/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36);;/q;2*+1/p-2 |

Clave InChI |

QNUWDUAIRAGYOQ-UHFFFAOYSA-L |

SMILES canónico |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)[O-])(CC(=O)[O-])O.[Na+].[Na+] |

Origen del producto |

United States |

Chemical Synthesis and Structural Research Methodologies

Established Synthetic Pathways for Mosapride (B1662829) Base and Citrate (B86180) Salt Formation

The synthesis of mosapride is a multi-step process that has been approached through various researched pathways. A common strategy involves the initial synthesis of the mosapride base, which is subsequently converted to its citrate salt to improve properties such as solubility.

One established method begins with starting materials like para-aminosalicylic acid. google.comgoogle.com The synthesis proceeds through the formation of key intermediates. For instance, one pathway involves acylating 2-aminomethyl-4-(4-fluoro-benzyl)-morpholine with an active derivative of 4-amino-5-chloro-2-ethoxy-benzoic acid to yield the mosapride base. google.com

The final step in the preparation of the commonly used form is the salt formation. The isolated mosapride base is treated with citric acid. This reaction is typically performed in an aqueous or alcoholic solution. For example, the mosapride base can be dissolved in a heated mixture of ethanol (B145695) and an aqueous citric acid solution. google.com Upon cooling, the mosapride citrate salt precipitates and can be isolated through filtration. google.comchemicalbook.com

Multi-step Reaction Schemes and Intermediate Identification

The synthesis of mosapride involves a sequence of chemical reactions, each producing an intermediate compound that becomes the precursor for the next step. vapourtec.com The specific intermediates formed depend on the chosen synthetic route.

One documented pathway starts with 4-amino-salicylic acid, which is then subjected to a series of reactions including the introduction of a tert-butoxy-carbonyl (BOC) protecting group, ethylation, hydrolysis, and chlorination to form a key intermediate, 4-(tert-butoxy-carbonyl-amino)-5-chloro-2-ethoxy-benzoic acid. google.com This intermediate is then coupled with another crucial component, 2-aminomethyl-4-(4-fluoro-benzyl)-morpholine. google.com After the coupling reaction, the BOC protecting group is removed to yield the final mosapride base. google.com

Alternative routes utilize different starting materials, such as methyl p-acetamido salicylate, and proceed through intermediates like 2-ethoxy-4-amino-5-chlorobenzoic acid. google.com The synthesis of this particular intermediate has been a focus of research to reduce costs and improve efficiency. google.com Another critical intermediate, 4-(4-fluorobenzyl)-2-aminomethyl morpholine (B109124), is prepared from starting materials like p-fluorobenzaldehyde. google.com

Below is a table of key intermediates identified in various synthetic pathways for mosapride.

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 2-ethoxy-4-amino-5-chlorobenzoic acid | C9H10ClNO3 | A key precursor that is coupled with the morpholine side chain. google.com |

| 4-(4-fluorobenzyl)-2-aminomethyl morpholine | C12H17FN2O | Provides the morpholine and fluorobenzyl portions of the final molecule. google.comgoogle.com |

| (R,S)-4-(tert-butoxy-carbonyl-amino)-5-chloro-2-ethoxy-benzoic acid | C14H18ClNO5 | A protected form of the benzoic acid moiety used in coupling reactions. google.com |

| (R,S)-4-(tert-butoxy-carbonyl-amino)-5-chloro-2-ethoxy-N-{[4-(4-fluoro-benzyl)-2-morpholinyl]methyl}-benzamide | C26H33ClFN3O5 | The penultimate intermediate with a protecting group before formation of the mosapride base. google.com |

Optimization of Reaction Conditions and Yields in Research Syntheses

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize yield, reduce costs, and ensure product purity. Research into mosapride synthesis has explored various parameters to improve efficiency. These parameters include temperature, solvent, catalysts, and reaction time.

For example, in the synthesis of an intermediate, methyl 2-ethoxy-4-nitrobenzoate, the reaction of methyl 2-fluoro-4-nitrobenzoate with sodium ethoxide at 40°C in dimethylformamide (DMF) resulted in a yield of 91.2%. google.com In a subsequent chlorination step using N-chlorosuccinimide in DMF, reacting at 50°C for 4 hours yielded a yellow solid with a 93.5% yield. google.com The addition of a catalytic amount of ferric chloride to this step was also reported to achieve a similar yield. google.com

The final salt formation step has also been subject to optimization. One method describes adding a 10% aqueous citric acid solution to a refluxing ethanol solution of the mosapride base, followed by cooling and stirring. This procedure has been reported to produce mosapride citrate dihydrate with yields ranging from 71.4% to 92.3%, depending on the specific conditions. google.com The temperature of the reactor during this process is preferably kept at or below 70°C. google.com

Research on Stereoisomeric Synthesis and Characterization

Mosapride is a chiral molecule and is administered as a racemate, which is an equimolar mixture of its (R)- and (S)-enantiomers. google.com Research has been conducted to synthesize and characterize specific stereoisomers related to mosapride to understand their individual biological activities.

A study focused on the synthesis and evaluation of the individual (R)- and (S)-isomers of a new bioactive metabolite of mosapride. nih.gov The results of this research indicated that the S-isomer exhibited significant pharmacological activities. nih.gov Specifically, the S-isomer demonstrated potent 5-HT4 receptor agonistic activity, comparable to the parent drug mosapride but at a lower concentration than the R-isomer. nih.gov This highlights the stereoselectivity of its biological action and underscores the importance of stereoisomeric research in understanding the molecule's structure-activity relationship.

Impurity Profiling and Structural Elucidation of Related Compounds

During the synthesis and storage of any active pharmaceutical ingredient, impurities can be generated. These can include substances related to the manufacturing process, such as unreacted starting materials, intermediates, byproducts, as well as degradation products that form over time due to environmental factors like heat, light, or oxidation. google.com The identification and characterization of these impurities are essential for ensuring the quality and purity of the final product.

Identification and Characterization of Process-Related Impurities

Process-related impurities in mosapride are those that arise from the synthetic route. google.com These can originate from the starting materials or be generated through side reactions that occur concurrently with the main reaction. google.com The structural elucidation of these compounds is achieved using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Several process-related impurities of mosapride have been identified and characterized. One such impurity is a defluorinated product of mosapride, which is generated as a byproduct during the synthesis. google.com This occurs when the fluorine atom on the p-fluorobenzyl group is removed under certain reducing conditions used in the formation of an intermediate. google.com Other identified process impurities include compounds like 3,5-Dichloro Mosapride and Des-chloro-Mosapride.

The table below lists some of the known process-related impurities of mosapride.

| Impurity Name | Molecular Formula | Type |

| Des-4-fluorobenzyl Mosapride | C14H20ClN3O3 | Process-Related pharmaffiliates.com |

| Mosapride Citric Amide | C27H31ClFN3O9 | Process-Related |

| 3,5-Dichloro Mosapride | C21H24Cl2FN3O3 | Process-Related |

| Defluorinated Mosapride (Impurity B) | C21H26ClN3O3 | Process-Related google.com |

Structural Research on Degradation Products

Degradation products are impurities that form when the drug substance is exposed to various stress conditions such as acid, base, oxidation, heat, or light. nih.gov Stability studies are conducted to identify these potential degradants and understand the degradation pathways.

For mosapride, research has shown that it is susceptible to degradation, particularly under acidic conditions. nih.gov One of the primary degradation pathways is the hydrolysis of the amide bond linking the benzamide (B126) and morpholine moieties. This hydrolysis results in the formation of 4-amino-5-chloro-2-ethoxybenzoic acid, which has been identified as both a synthetic intermediate and a major degradation product. google.com

Oxidation is another potential degradation pathway. google.com The formation of Mosapride N-Oxide, where the nitrogen atom in the morpholine ring is oxidized, has been reported as a known metabolite and is also available as an impurity standard, suggesting it can be a degradation product. nih.gov

Specific Focus on Mosapride Citric Amide Disodium (B8443419) Salt as a Research Impurity/Derivative

Mosapride Citric Amide Disodium Salt often arises as an impurity during the synthesis of Mosapride Citrate. Its formation is indicative of a side reaction where citric acid, used in the salt formation step with Mosapride, forms an amide linkage with the primary amine of another Mosapride molecule. This reaction is influenced by process parameters such as temperature and pH during the synthesis and purification stages. The presence of this and other impurities is critical to monitor as they can impact the purity and safety of the final active pharmaceutical ingredient (API).

The synthesis of Mosapride Citrate itself involves multiple steps, often starting from precursors like p-aminosalicylic acid or its salts. google.com A common route involves the salification of 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl) morpholin-2-yl) methyl) benzamide with citric acid. google.com It is within this salification process that conditions may inadvertently favor the formation of the amide derivative. The control of impurity levels, including Mosapride Citric Amide, is a crucial aspect of quality control in the manufacturing of Mosapride.

The characterization of such impurities is vital for regulatory purposes and for understanding the degradation pathways of the drug. Mosapride Citric Amide Disodium Salt, identified as a significant impurity, is available as a reference standard for analytical testing. lgcstandards.com

| Compound Information | |

| Compound Name | Mosapride Citric Amide Disodium Salt |

| CAS Number (Free Base) | 1215825-20-9 lgcstandards.com |

| Molecular Formula | C27H29ClFN3Na2O9 lgcstandards.com |

| Molecular Weight | 639.96 g/mol lgcstandards.com |

| Synonyms | 3-[[[2-Chloro-5-ethoxy-4-[[[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]ami... |

Advanced Methodologies for Structural Confirmation

To unequivocally determine the structure of Mosapride Citric Amide Disodium Salt and differentiate it from the parent drug and other related substances, advanced analytical techniques are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Mosapride and its derivatives, both ¹H NMR and ¹³C NMR are utilized to assign the signals to specific atoms within the molecule. nih.gov

In the case of Mosapride Citrate, specific proton signals are selected as quantitative peaks. For instance, the distinctive signal peak of the fluorine atom at -116.15 ppm in ¹⁹F NMR is used to quantify Mosapride Citrate. researchgate.net The stability of the compound in solution is also assessed using NMR by monitoring the spectra over time. nih.gov For Mosapride Citric Amide Disodium Salt, NMR would be crucial in identifying the amide bond formed between the citric acid moiety and the Mosapride structure, which would result in characteristic shifts in the signals of the protons and carbons near the newly formed bond.

| NMR Data for Mosapride Citrate | |

| Technique | ¹H NMR and ¹⁹F NMR nih.gov |

| Internal Standard (¹H NMR) | Maleic acid researchgate.net |

| Internal Standard (¹⁹F NMR) | 4,4'-difluoro diphenylmethanone researchgate.net |

| Quantitative Peak (¹⁹F NMR) | -116.15 ppm nih.govresearchgate.net |

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in deducing the molecular formula. For Mosapride Citrate, electrospray ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole time-of-flight (QTOF) mass analyzer is commonly used. massbank.eu

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the molecule. By inducing fragmentation of the precursor ion, a characteristic spectrum of product ions is generated, which provides valuable information about the molecule's structure. In the analysis of Mosapride, the precursor ion [M+H]⁺ at m/z 422.1641 is typically selected. massbank.eu For Mosapride Citric Amide Disodium Salt, the molecular ion peak would be observed at a higher m/z value corresponding to its molecular weight of 639.96 g/mol , and its fragmentation pattern would reveal the characteristic substructures of both Mosapride and the citric acid amide moiety. lgcstandards.com This technique plays a crucial role in identifying and characterizing metabolites and impurities. researchgate.net

| Mass Spectrometry Data for Mosapride Citrate | |

| Ionization Technique | ESI massbank.eu |

| Mass Analyzer | QTOF massbank.eu |

| Precursor Ion [M+H]⁺ | 422.1641240483 m/z massbank.eu |

| Exact Mass | 421.1568475966 massbank.eu |

Preclinical Pharmacological Investigations

Molecular Mechanisms of Action at the Receptor Level

Radioligand binding studies have been instrumental in quantifying the affinity of mosapride (B1662829) for the 5-HT4 receptor. In membrane preparations from the guinea pig ileum, mosapride demonstrated a clear affinity for 5-HT4 receptors, inhibiting the specific binding of the selective 5-HT4 receptor radioligand, [3H]GR113808.

In these studies, mosapride exhibited monophasic inhibition of [3H]GR113808 binding with a Ki value of 84.2 nM. The presence of mosapride at a concentration of 30 nM significantly increased the dissociation constant (Kd) of [3H]GR113808, without affecting the maximum binding capacity (Bmax). Furthermore, receptor binding studies on guinea pig striatum revealed that mosapride inhibited [3H]-GR113808 binding with an IC50 value of 113 nM. nih.gov

5-HT4 Receptor Binding Affinity of Mosapride

| Parameter | Value | Tissue/Preparation | Reference |

|---|---|---|---|

| Ki | 84.2 nM | Guinea Pig Ileum | nih.gov |

| IC50 | 113 nM | Guinea Pig Striatum | nih.gov |

Mosapride is characterized as a potent agonist at gastrointestinal 5-HT4 receptors. nih.gov Its agonist activity is evident in its ability to stimulate upper gastrointestinal motility, an effect that can be antagonized by selective 5-HT4 receptor antagonists. nih.gov

However, there is also evidence to suggest that mosapride can act as a partial agonist. In isolated human atrial preparations, mosapride demonstrated a positive inotropic effect that was antagonized by 5-HT4 antagonists. Notably, it also shifted the concentration-response curve of serotonin (B10506) to the right and attenuated the maximum effect of serotonin, which is characteristic of a partial agonist. nih.gov This partial agonism has also been observed in the gastrointestinal tract.

In addition to its 5-HT4 receptor agonism, mosapride exhibits antagonist activity at 5-HT3 receptors. Studies using whole-cell voltage clamp methods in cultured NCB-20 cells, which express 5-HT3 receptors, have elucidated the mechanisms of this antagonism.

Mosapride inhibits 5-HT3 receptor currents in a concentration-dependent and competitive manner. This is evidenced by a rightward shift in the EC50 of 5-HT without a change in the maximal effect. The inhibitory effect of mosapride is augmented by pre-application before co-application with 5-HT, suggesting a closed-channel blocking mechanism. Furthermore, mosapride can also block the open state of the 5-HT3 receptor, as it inhibits the receptor current even when applied in the middle of 5-HT application. science.gov It has been observed to accelerate the desensitization of the 5-HT3 receptor without altering the recovery process. science.gov This competitive blocking mechanism, likely involving binding to the receptor in its closed state, contributes to its pharmacological effects. science.gov

The activation of 5-HT4 receptors by mosapride initiates downstream intracellular signaling cascades that ultimately lead to its physiological effects.

The signal transduction of 5-HT4 receptors is known to be controlled by phosphodiesterase (PDE). researchgate.net Specifically, the intracellular pathway of 5-HT4 receptors located on cholinergic neurons appears to be regulated by PDE4. The general mechanism involves the stimulation of 5-HT4 receptors leading to an increase in the phosphorylation of protein substrates for cAMP-dependent protein kinase. nih.gov In human atrial preparations, the positive inotropic effect of mosapride was only observed in the presence of cilostamide, a phosphodiesterase III inhibitor, further supporting the role of the cAMP pathway in its mechanism of action. nih.gov

A primary mechanism through which mosapride exerts its prokinetic effects is by facilitating the release of acetylcholine (B1216132) from enteric cholinergic neurons. The activation of 5-HT4 receptors on these neurons is the initiating event. The stimulatory effect of mosapride on colonic contraction has been shown to be attenuated by atropine, a muscarinic receptor antagonist, and tetrodotoxin, a neuronal blocker, indicating the crucial involvement of cholinergic pathways. science.gov This enhanced release of acetylcholine then acts on muscarinic receptors on smooth muscle cells to increase gastrointestinal motility.

Signal Transduction Pathways Associated with Receptor Activation

Cellular and In Vitro Pharmacology Studies

In vitro studies on isolated gastrointestinal tissues have been instrumental in elucidating the mechanism of action of mosapride. In preparations of guinea pig ileum, mosapride has been shown to enhance electrically evoked contractions. nih.govdocumentsdelivered.com This effect is mediated through the stimulation of 5-HT₄ receptors on cholinergic neurons in the myenteric plexus, leading to increased acetylcholine release. nih.govresearchgate.net One study determined the EC₅₀ value for mosapride in enhancing electrically evoked contractions of the guinea pig ileum to be 73 nM. nih.gov Furthermore, mosapride demonstrated a binding affinity (Ki value) for 5-HT₄ receptors in the guinea pig ileum of 84.2 nM. nih.gov

In the rat esophagus, mosapride induced relaxation of carbachol-precontracted tissue, with a reported EC₅₀ value of 208 nM. nih.gov This relaxant effect is also attributed to the activation of 5-HT₄ receptors.

Studies on isolated guinea pig colon preparations have shown that mosapride can evoke contractions. nih.gov However, the potency of mosapride in the colon appears to be lower than in the upper gastrointestinal tract, with an EC₅₀ value of 3029 nM for evoking contractions in the distal colon. nih.gov

| Preparation | Animal Model | Effect | Potency (EC₅₀/Ki) | Reference |

|---|---|---|---|---|

| Ileum | Guinea Pig | Enhanced Electrically Evoked Contractions | 73 nM (EC₅₀) | nih.gov |

| Ileum | Guinea Pig | 5-HT₄ Receptor Binding Affinity | 84.2 nM (Ki) | nih.gov |

| Esophagus | Rat | Relaxation of Carbachol-Precontracted Tissue | 208 nM (EC₅₀) | nih.gov |

| Distal Colon | Guinea Pig | Evoked Contractions | 3029 nM (EC₅₀) | nih.gov |

Electrophysiological studies using the whole-cell patch-clamp technique on NCB-20 cells, which endogenously express 5-HT₃ receptors, have revealed that mosapride also has an inhibitory effect on 5-HT₃ receptor currents. nih.govnih.gov In these cells, mosapride inhibited 5-HT-induced currents in a concentration-dependent and competitive manner. nih.gov The study indicated that mosapride likely binds to the 5-HT₃ receptor in its closed state, thereby preventing channel opening. nih.gov This antagonistic action at 5-HT₃ receptors is a distinct pharmacological property in addition to its primary 5-HT₄ receptor agonism. nih.gov

The effects of mosapride on cardiac ion channels have been investigated to assess its cardiovascular safety profile. A study utilizing Chinese hamster ovary (CHO) cells stably expressing the human Kv4.3 potassium channel found that mosapride inhibited Kv4.3 currents in a concentration-dependent manner, with an IC₅₀ value of 15.2 μM. nih.gov The mechanism of inhibition involves a preferential binding to the open state of the channel and an acceleration of the closed-state inactivation. nih.gov The study also noted that mosapride produced a use-dependent inhibition of Kv4.3 channels. nih.gov The major metabolite of mosapride, M1, had minimal to no effect on Kv4.3 channels. nih.gov

| System | Effect | Potency (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| 5-HT₃ Receptors (NCB-20 cells) | Inhibition of 5-HT-induced currents | Not specified | Competitive antagonist, likely binding to the closed state | nih.govnih.gov |

| Kv4.3 Potassium Channels (CHO cells) | Inhibition of channel current | 15.2 μM | Preferential binding to the open state and acceleration of closed-state inactivation | nih.gov |

Pharmacodynamics in Non-Human Animal Models

The prokinetic effects of mosapride have been extensively documented in various animal models. In conscious dogs, intravenous administration of mosapride stimulated gastric antral motility. nih.gov Oral administration of mosapride in dogs also dose-dependently increased postprandial gastric motility, with significant effects observed at doses of 0.75 to 2 mg/kg. semanticscholar.orgnih.govsemanticscholar.org

In rats, mosapride has been shown to enhance gastric emptying. nih.govnih.gov One study demonstrated that oral mosapride significantly and dose-dependently accelerated the gastric emptying of a semisolid meal. documentsdelivered.com

Studies in guinea pigs have demonstrated that mosapride exerts a prokinetic effect throughout the entire gastrointestinal tract. nih.gov It significantly increased the amplitude of contraction waves in the stomach and enhanced peristaltic contractions in the ileum in a concentration-dependent manner. nih.gov Mosapride also significantly shortened the colonic transit time in guinea pigs, indicating an enhancement of colonic motility. nih.govnih.gov

| Animal Model | Region of GI Tract | Effect | Reference |

|---|---|---|---|

| Dog | Gastric Antrum | Stimulated motility | nih.govsemanticscholar.orgnih.govsemanticscholar.org |

| Rat | Stomach | Enhanced gastric emptying | documentsdelivered.comnih.govnih.gov |

| Guinea Pig | Stomach, Ileum, Colon | Increased motility and shortened transit time | nih.govnih.gov |

Mosapride is characterized as a selective 5-HT₄ receptor agonist. nih.govresearchgate.net Its prokinetic effects are antagonized by selective 5-HT₄ receptor antagonists, such as GR113808, confirming its mechanism of action. nih.govnih.gov In receptor binding studies using guinea pig striatum, mosapride inhibited the binding of a selective 5-HT₄ radioligand with an IC₅₀ value of 113 nM. nih.gov

While mosapride acts throughout the gastrointestinal tract, some studies suggest a degree of regional specificity. In conscious dogs, mosapride stimulated antral motility without significantly affecting colonic motility at the same doses. nih.gov In contrast, other 5-HT₄ agonists like cisapride (B12094) stimulated both antral and colonic motility. nih.gov However, studies in guinea pigs have shown that mosapride does enhance colonic motility. nih.govnih.gov This suggests potential species-dependent differences or heterogeneity of 5-HT₄ receptors in different regions of the gastrointestinal tract. nih.gov The prokinetic effects of mosapride are mediated through the activation of the cholinergic pathway, as its effects can be attenuated by atropine. nih.gov

Investigation of Anti-inflammatory Actions in Preclinical Models (e.g., via α7nACh receptors on macrophages)

Mosapride has demonstrated anti-inflammatory properties in preclinical models, notably through a mechanism involving the cholinergic anti-inflammatory pathway. This pathway is a physiological mechanism where the nervous system, through the action of acetylcholine (ACh), modulates the inflammatory response. A key component of this pathway is the alpha 7 nicotinic acetylcholine receptor (α7nAChR), which is expressed on various immune cells, including macrophages.

In a study utilizing a postoperative ileus (POI) model in mice, Mosapride citrate (B86180) was shown to attenuate leukocyte infiltration. researchgate.net The anti-inflammatory action of Mosapride is initiated by its function as a serotonin-4 receptor (5-HT4R) agonist, which activates myenteric plexus neurons to release ACh. researchgate.net This released ACh then acts on α7nAChRs on macrophages, leading to a reduction in inflammation. researchgate.net

The investigation revealed that the anti-inflammatory effect of Mosapride against macrophage infiltration was significantly diminished in α7nAChR knockout (KO) mice, highlighting the critical role of this receptor in Mosapride's mechanism of action. researchgate.net Interestingly, the study also differentiated the pathways for macrophage and neutrophil infiltration, noting that while macrophage infiltration was dependent on α7nAChR, neutrophil infiltration was mediated by M2 muscarinic ACh receptors. researchgate.net

These findings suggest that Mosapride's therapeutic effects may extend beyond its prokinetic properties to include the modulation of inflammatory responses, a significant factor in conditions like POI. The activation of the cholinergic anti-inflammatory pathway via 5-HT4R agonism presents a novel aspect of Mosapride's pharmacological profile.

| Model | Key Findings | Implicated Receptor | Reference |

| Postoperative Ileus (POI) in mice | Mosapride citrate attenuated leukocyte infiltration. | 5-HT4R, α7nAChR | researchgate.net |

| α7nAChR KO mice with POI | Mosapride's anti-inflammatory action against macrophage infiltration was attenuated. | α7nAChR | researchgate.net |

Computational Pharmacology and Molecular Modeling

Ligand-Receptor Docking Simulations

Specific ligand-receptor docking simulation studies for Mosapride Citric Amide Disodium (B8443419) Salt are not extensively available in the public domain. However, the general principles of molecular docking can be applied to understand its interaction with the 5-HT4 receptor. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial in structure-based drug design to understand the binding mode and affinity of a compound.

For a molecule like Mosapride, docking simulations would involve preparing the 3D structure of the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). The flexible Mosapride molecule would then be placed into the binding pocket of the receptor, and various conformations would be sampled to find the most energetically favorable binding pose. The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between Mosapride and the amino acid residues of the 5-HT4 receptor's binding site. These interactions are fundamental to the molecule's agonistic activity.

Structure-Activity Relationship (SAR) Studies for Novel Derivatives

While comprehensive Structure-Activity Relationship (SAR) studies specifically for novel derivatives of Mosapride are not widely published, SAR studies of related benzamide (B126) derivatives as 5-HT4 agonists provide insights into the structural requirements for activity. SAR studies are essential for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

For benzamide derivatives like Mosapride, the core structure can be divided into several key regions that influence its interaction with the 5-HT4 receptor:

The Benzamide Moiety: The substituted benzamide ring is a crucial pharmacophore. The nature and position of substituents on this ring, such as the amino, chloro, and ethoxy groups in Mosapride, significantly affect binding affinity and intrinsic activity.

The Linker: The linker connecting the benzamide core to the basic amine is important for maintaining the correct distance and orientation between these two key pharmacophoric elements.

The Basic Amine: A basic nitrogen atom, typically within a piperidine (B6355638) or morpholine (B109124) ring, is a common feature of 5-HT4 agonists. This amine is believed to interact with a conserved aspartate residue in the transmembrane domain of the receptor.

By systematically modifying these structural features and evaluating the resulting changes in biological activity, researchers can develop a SAR model. This model helps in the rational design of new derivatives with improved pharmacological profiles. For instance, studies on Mosapride metabolites have shown that modifications to the N-benzyl group can alter the compound's activity, indicating the importance of this part of the molecule in receptor interaction.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are central to the separation, identification, and quantification of Mosapride (B1662829) Citric Amide Disodium (B8443419) Salt from its related substances, impurities, or metabolites. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant techniques, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis and quality control of mosapride citrate (B86180) in bulk drug substances and pharmaceutical formulations. Various reversed-phase (RP-HPLC) methods have been developed and validated to provide simple, rapid, and reliable quantification.

These methods typically employ a C18 column as the stationary phase. The mobile phase compositions are optimized for effective separation, commonly consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphate (B84403) or acetate (B1210297) buffer, with the pH adjusted to ensure sharp peak shapes. conicet.gov.arresearchgate.net Detection is most frequently carried out using a UV-visible detector set at wavelengths where mosapride shows significant absorbance, such as 274 nm or 276 nm. conicet.gov.arresearchgate.net

Validation of these HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines. Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). nih.govijnrd.org Linearity is consistently demonstrated over a range of concentrations, with correlation coefficients (r²) typically exceeding 0.999. conicet.gov.arnih.gov Accuracy is confirmed through recovery studies, with results generally falling within the 98-102% range, indicating minimal interference from formulation excipients. nih.gov Precision is established by low relative standard deviation (RSD) values for intra-day and inter-day analyses, which are consistently below 2%. conicet.gov.ar

Table 1: Examples of Validated HPLC Methods for Mosapride Citrate Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Waters Symmetry C18 | Acetonitrile : 0.024 M Orthophosphoric Acid (28:72, v/v), pH 3.0 | Not Specified | 276 | 125 - 1000 | researchgate.net |

| Reversed-phase C18 | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (50:50, v/v), pH 4.0 | 1.0 | 274 | 0.5 - 30 | conicet.gov.ar |

| Hypersil BDS C18 (4.6mm x 150mm), 5µm | 0.007M Mixed Sodium Phosphate Buffer : Acetonitrile (40:60), pH 4.0 | 1.0 | 278 | 1.9 - 11.4 | rjptonline.org |

| Altima C18 (150mm x 4.6 mm), 5µm | Phosphate Buffer : Acetonitrile (55:45 v/v), pH 3.0 | 1.1 | 260 | 7.5 - 45 | nih.gov |

For applications requiring higher sensitivity and specificity, such as trace analysis in biological matrices and the identification of metabolites and impurities, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This powerful technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS methods developed for mosapride are highly sensitive, with the lower limit of quantification (LLOQ) reaching levels as low as 0.17 ng/mL in human plasma. rjptonline.org These methods typically utilize an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. For mosapride, a common MRM transition is m/z 422.3 → m/z 198.3. eurekaselect.comnih.gov

A significant application of LC-MS/MS is in the field of drug metabolism. Comprehensive studies have used this technique to identify numerous mosapride metabolites in human urine, feces, and plasma. researchgate.net One major metabolite, des-p-fluorobenzyl mosapride (M-1), is often monitored alongside the parent drug. mdpi.com Research has identified as many as 16 metabolites, including products of phase I reactions like dealkylation and morpholine (B109124) ring cleavage, and phase II reactions such as glucuronide and sulfate (B86663) conjugation. researchgate.net LC-MS/MS has also been instrumental in characterizing process-related impurities, such as the identification of a polar impurity characterized as 4-amino-5-chloro-2-ethoxy-N-[[(4-benzyl)-2-morphinyl] methyl] benzamide (B126). conicet.gov.ar

Table 2: LC-MS/MS Parameters for Mosapride Analysis

| Application | Matrix | Ionization Mode | MRM Transition (m/z) | LLOQ | Reference |

|---|---|---|---|---|---|

| Quantification | Human Plasma | Positive ESI | 422 → 198 | 0.17 ng/mL | rjptonline.org |

| Quantification | Human Plasma | Positive ESI | 422.3 → 198.3 | 0.5 ng/mL | eurekaselect.com |

| Quantification | Equine Tissues | Not Specified | Not Specified | 0.004 µg/g | mdpi.com |

| Metabolite ID | Human Urine, Feces, Plasma | Positive ESI | Precursor ion at m/z 422 | Not Applicable | researchgate.net |

Spectroscopic Methods for Characterization and Purity

Spectroscopic techniques are indispensable for the structural characterization and purity assessment of Mosapride Citric Amide Disodium Salt. Methods like Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectrophotometry, and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique molecular-level information.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for the determination of mosapride citrate content without the need for a specific reference standard of the analyte. Both ¹H NMR and ¹⁹F NMR techniques have been successfully developed and validated for this purpose. researchgate.net

In ¹H NMR analysis, specific, well-resolved proton signals of both the mosapride and citrate moieties are selected for quantification against a certified internal standard, such as maleic acid. researchgate.net For instance, non-interfering proton signals on the mosapride molecule (e.g., aromatic protons) and the characteristic signal from the citrate's methylene (B1212753) protons can be integrated. researchgate.net A key advantage of this approach is its ability to simultaneously determine the content of both mosapride and citrate, allowing for the calculation of their molar ratio, which is critical for a salt-form drug. researchgate.net One study using ¹H NMR predicted a salt-forming ratio of mosapride to citrate of 1.04:1. researchgate.net

Given the presence of a fluorine atom in the mosapride structure, ¹⁹F NMR offers a highly specific and selective alternative for quantification. This method benefits from a simpler spectrum with less potential for signal overlap. The distinctive signal of the fluorine atom is quantified against a fluorine-containing internal standard, like 4,4′-difluoro diphenylmethanone. researchgate.net The qNMR methods are validated for precision, linearity, stability, and accuracy, demonstrating their reliability as an alternative to HPLC for content determination. researchgate.net

Table 3: qNMR Methodological Parameters for Mosapride Citrate Analysis

| Technique | Internal Standard | Analyte Quantitative Peak(s) | Key Application | Reference |

|---|---|---|---|---|

| ¹H NMR | Maleic Acid | Signals for mosapride (e.g., H-2, H-5) and citrate (α-CH₂) | Content of both moieties; Salt ratio determination | researchgate.net |

| ¹⁹F NMR | 4,4′-difluoro diphenylmethanone | Distinctive signal at ~ -116.15 ppm | Selective content determination of mosapride | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of mosapride citrate in pharmaceutical preparations. The analysis is based on the principle that the molecule absorbs light in the UV region due to its chromophoric structure.

Direct UV spectrophotometric methods typically measure the absorbance of mosapride citrate in a suitable solvent, such as alcohol or acetonitrile, at its wavelength of maximum absorption (λmax), which is often reported around 272-274 nm. researchgate.neteurekaselect.com For enhanced specificity, particularly in the presence of interfering substances, derivative spectrophotometry can be employed. A first-derivative UV spectrophotometric method has been developed where the absorbance is measured at a zero-crossing point of an interfering substance or at the peak of the derivative spectrum (e.g., 318.5 nm) to improve resolution and reduce matrix effects. conicet.gov.ar

Additionally, various visible spectrophotometric (colorimetric) methods have been developed. These methods involve reacting the mosapride molecule with specific reagents to produce a colored complex that can be measured in the visible region. Examples include:

Diazotization of the primary amino group of mosapride and subsequent coupling with N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) (NED) to form a purple chromogen with a λmax at 540 nm.

Formation of an orange-red complex with 1,10-phenanthroline (B135089) and ferric chloride, measured at 508.9 nm. researchgate.net

Reaction with Folin-Ciocalteu (FC) reagent in an alkaline medium to produce a stable blue color with a λmax at 721 nm. researchgate.net

These methods are validated for linearity, accuracy, and precision, proving suitable for routine quality control analysis. researchgate.net

Table 4: Summary of UV-Vis Spectrophotometric Methods for Mosapride Citrate

| Method Type | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Direct UV | Alcohol | 272 | Not Specified | researchgate.net |

| First Derivative UV | Not Applicable | 318.5 | 3 - 30 | conicet.gov.ar |

| Visible (Colorimetric) | Diazotization with NED | 540 | 20 - 160 | researchgate.net |

| Visible (Colorimetric) | 1,10-Phenanthroline / FeCl₃ | 508.9 | 2 - 10 | researchgate.net |

| Visible (Colorimetric) | Folin-Ciocalteu Reagent | 721 | 20 - 60 | researchgate.net |

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable, non-destructive technique used for the identification of mosapride citrate and for screening its compatibility with various pharmaceutical excipients during preformulation studies. The principle of FTIR is that a molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its functional groups, generating a unique spectral "fingerprint."

The FTIR spectrum of pure mosapride citrate exhibits characteristic absorption bands that confirm its molecular structure. Key peaks include forked bands at approximately 3443 cm⁻¹ and 3379 cm⁻¹ corresponding to the -NH₂ stretching vibration, and bands around 3334 cm⁻¹ and 3226 cm⁻¹ related to the tertiary amine (-CONH) stretching vibration. researchgate.net

In drug-excipient compatibility studies, physical mixtures of mosapride citrate and an excipient (e.g., Poloxamer-407) are prepared and their FTIR spectra are recorded. researchgate.net These spectra are then compared to the spectra of the individual components. The absence of significant changes, such as the disappearance of characteristic drug peaks or the appearance of new peaks in the mixture's spectrum, generally indicates compatibility. Conversely, significant shifts in peak positions, changes in peak intensity, or the emergence of new bands can suggest a chemical interaction between the drug and the excipient, which could impact the stability and efficacy of the final dosage form. conicet.gov.arrjptonline.org This screening method allows formulation scientists to select appropriate excipients that will not adversely interact with the active pharmaceutical ingredient.

Table 5: Characteristic FTIR Absorption Bands for Mosapride Citrate

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3443 and 3379 | -NH₂ Stretching (forked band) | researchgate.net |

| 3334 and 3226 | -CONH Stretching (tertiary amine) | researchgate.net |

Fluorometric Methods for High Sensitivity Detection

Fluorometric methods offer exceptional sensitivity for the detection of Mosapride Citrate. Researchers have developed various spectrofluorimetric techniques that leverage the native fluorescence of the compound or utilize fluorescence quenching for its determination.

One highly sensitive method involves enhancing the native fluorescence of mosapride through the formation of micelles with the anionic surfactant sodium dodecyl sulphate (SDS). ekb.egekb.eg This micellar system was found to increase the native fluorescence of mosapride by approximately 300%. ekb.egekb.eg The optimal conditions for this enhancement were achieved using 10 mM of SDS in an acetate buffer at pH 6, with a reaction time of 10 minutes. ekb.egekb.eg The relative fluorescence intensity is measured at an emission wavelength (λem) of 352 nm after excitation (λexc) at 319 nm. ekb.egekb.eg This method has been successfully applied to determine mosapride in its pure form, in pharmaceutical preparations, and in spiked human plasma. ekb.egekb.eg

Another approach is based on measuring the native fluorescence of mosapride in a 0.1 M sodium hydroxide (B78521) (NaOH) solution. nih.gov This method provides two different emission wavelengths, 344 nm and 684 nm, upon excitation at 276 nm, offering flexibility in detection. nih.gov

Indirect spectrofluorimetric methods have also been developed. One such technique utilizes the enhancement of luminescence of a europium (Eu(III)) complex by citrate ions. ptfarm.plnih.gov In this system, a complex of europium and a specific organic ligand acts as a luminescent probe. ptfarm.plnih.gov The addition of citrate ions from Mosapride Citrate enhances the luminescence intensity, which can be correlated to the concentration of the compound. ptfarm.plnih.gov The calibration curve for this method is linear in the range of 1.0-25.0 µg/mL. nih.gov

Furthermore, a fluorescence quenching method has been established using Eosin Y. ekb.egscinito.ai This technique is based on the reaction between the tertiary amino group of mosapride and Eosin Y, which leads to a quantitative quenching of the fluorescence of Eosin Y. ekb.eg The decrease in fluorescence intensity, measured at 542 nm after excitation at 520 nm, is directly proportional to the concentration of mosapride. ekb.eg

| Method Type | Principle | Excitation (λexc) | Emission (λem) | Linearity Range | Reference |

|---|---|---|---|---|---|

| Micellar Enhanced Fluorescence | Enhancement of native fluorescence with Sodium Dodecyl Sulphate (SDS) | 319 nm | 352 nm | 50–2000 ng/mL | ekb.egekb.eg |

| Native Fluorescence | Measurement in 0.1 M NaOH | 276 nm | 344 nm | 50–3000 ng/mL | nih.gov |

| Native Fluorescence | Measurement in 0.1 M NaOH | 276 nm | 684 nm | 50–9000 ng/mL | nih.gov |

| Indirect Luminescence | Enhancement of Eu(III)-Ligand complex luminescence by citrate | - | - | 1.0–25.0 µg/mL | ptfarm.plnih.gov |

| Fluorescence Quenching | Quenching of Eosin Y fluorescence | 520 nm | 542 nm | 50–1000 ng/mL | ekb.eg |

Method Development and Validation for Research Applications

The development and validation of analytical methods for Mosapride Citrate are critical for ensuring reliable and accurate research data. These processes are conducted in accordance with International Conference on Harmonisation (ICH) guidelines. ekb.egnih.govjaper.innih.gov

Precision, Accuracy, and Robustness Assessment

Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), have been validated for the analysis of Mosapride Citrate.

Precision is typically assessed by determining intra- and inter-day variation. For a validated RP-HPLC method, the intra- and inter-day variation was found to be less than 1%, indicating high precision. nih.gov In qNMR methods, the precision was evaluated by six consecutive measurements, with the relative standard deviation (RSD) for citrate being 0.94% and for mosapride being less than 2% in ¹H NMR, and 0.60% in ¹⁹F NMR, demonstrating good instrumental precision. nih.gov

Accuracy is often evaluated through recovery studies. An RP-HPLC method demonstrated mean recoveries ranging from 95.53% to 100.7%. nih.gov Another study reported a mean recovery of 101.55 ± 0.97% for concentrations of 2, 4, and 10 µg/mL. nih.gov For a simultaneous estimation method with pantoprazole, the recoveries for mosapride were between 99.22% and 100.09%. japer.in In qNMR studies, accuracy was confirmed by spike recovery experiments at 75%, 100%, and 125% of the target concentration. The average spiked recoveries for citrate were 100.99% (RSD < 2.21%), and for mosapride, they were in the range of 99.15–100.82% (RSD < 2.88%). nih.govmdpi.com

Robustness is determined by making small, deliberate variations in method parameters. For an RP-HPLC method, changes in flow rate and mobile phase composition did not significantly affect the results, with the RSD remaining below 2.0%. japer.in The ruggedness of the method was also confirmed by using different instruments on different days, which also yielded an RSD of less than 2.0%. japer.in

| Method | Parameter | Finding | Reference |

|---|---|---|---|

| RP-HPLC | Precision (Intra- & Inter-day) | < 1% variation | nih.gov |

| qNMR (¹H NMR) | Precision (RSD) | 0.94% (citrate), < 2% (mosapride) | nih.gov |

| qNMR (¹⁹F NMR) | Precision (RSD) | 0.60% | nih.gov |

| RP-HPLC | Accuracy (% Recovery) | 95.53% to 100.7% | nih.gov |

| RP-HPLC | Accuracy (% Recovery) | 99.22% to 100.09% | japer.in |

| qNMR (¹H NMR) | Accuracy (% Recovery) | 99.15% to 100.99% | nih.govmdpi.com |

| RP-HPLC | Robustness/Ruggedness (RSD) | < 2.0% | japer.in |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. tbzmed.ac.ir These values have been established for Mosapride Citrate using various analytical techniques.

For the highly sensitive micellar-enhanced fluorometric method, the LOD was determined to be 14.4 ng/mL, and the LOQ was 43.2 ng/mL. ekb.egekb.eg Another spectrofluorimetric method, based on fluorescence quenching with Eosin Y, reported an LOD of 12.1 ng/mL and an LOQ of 40 ng/mL for mosapride. ekb.eg An indirect spectrofluorimetric method using a europium complex reported an LOD of 0.35 µg/mL (350 ng/mL). nih.gov

In the context of chromatography, a reversed-phase HPLC (RP-HPLC) method for determining related substances of mosapride citrate found detection limits ranging between 0.2 x 10⁻⁸ g and 6.4 x 10⁻⁸ g. nih.gov Another RP-HPLC method established a lower detection limit of 0.23 µg/mL (230 ng/mL). nih.gov For a method simultaneously estimating mosapride and pantoprazole, the LOD and LOQ for mosapride were found to be 0.292 µg/mL and 0.885 µg/mL, respectively. japer.in

| Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|

| Micellar Enhanced Fluorometry | 14.4 ng/mL | 43.2 ng/mL | ekb.egekb.eg |

| Fluorescence Quenching (Eosin Y) | 12.1 ng/mL | 40 ng/mL | ekb.eg |

| Indirect Spectrofluorimetry (Europium Complex) | 0.35 µg/mL | - | nih.gov |

| RP-HPLC | 0.23 µg/mL | - | nih.gov |

| RP-HPLC (with Pantoprazole) | 0.292 µg/mL | 0.885 µg/mL | japer.in |

Stability Studies of the Compound in Research Matrices

Stability studies are essential to ensure the integrity of an analyte in a given matrix under various conditions. For Mosapride Citrate, stability has been evaluated under different stress conditions as per ICH guidelines, including acid, alkali, oxidative, photolytic, and thermal stress. nih.gov

One study subjected the drug to these conditions to develop stability-indicating methods for its determination in the presence of its degradation products. nih.gov This indicates that the compound is susceptible to degradation, particularly under acidic conditions. nih.gov

In the context of method validation, the stability of Mosapride Citrate in solution is also assessed. A quantitative NMR study evaluated the stability of the sample solution at room temperature over 24 hours. The RSD for citrate was 0.50% and for mosapride was less than 2% over this period, indicating that the sample solution was stable for at least 24 hours. nih.govmdpi.com

Furthermore, stability studies are conducted on final pharmaceutical formulations. Sustained-release matrix tablets of Mosapride Citrate were subjected to stability testing, and the formulations were found to be stable. researchgate.netgsconlinepress.com An optimized floating tablet formulation was also evaluated for accelerated stability at 40°C and 75% relative humidity for three months, with no significant changes observed in its physical properties or in-vitro release profile. indexcopernicus.com

Pharmacokinetic and Metabolic Studies Preclinical

Absorption Mechanisms in In Vitro and Animal Models

Preclinical studies in several animal species, including rats, dogs, and monkeys, indicate that mosapride (B1662829) is rapidly absorbed following oral administration. nih.govnih.govnih.gov In both dogs and monkeys, maximum plasma concentrations were reached between 0.5 to 1 hour post-administration. nih.gov Similarly, mosapride was found to be rapidly absorbed in cattle. nih.gov

However, the oral bioavailability of mosapride in these models suggests significant first-pass metabolism. nih.govnih.gov Studies have shown bioavailability to be approximately 8% in dogs and 14% in monkeys. nih.gov In rats, a notable sex-related difference was observed, with oral bioavailability being 7% in males and 47% in females, indicating more extensive first-pass metabolism in male rats. nih.gov This difference is attributed to variations in hepatic drug-metabolizing enzyme activity. nih.gov

Distribution Studies in Animal Tissues

Following absorption, mosapride and its metabolites distribute widely and rapidly throughout various tissues in animal models. tandfonline.comnih.gov Research conducted in rats demonstrated that the highest concentrations of mosapride and its active metabolite, mosapride-N-oxide (M2), were found in the duodenum, followed by the cecum. tandfonline.comnih.govresearchgate.net This distribution pattern is consistent with the compound's primary site of action as a gastroprokinetic agent. The extensive tissue distribution suggests that the compound does not remain confined to the central circulation but permeates various peripheral compartments.

Table 1: Tissue Distribution of Mosapride and its Metabolite (M2) in Rats

| Tissue | Relative Concentration |

|---|---|

| Duodenum | Highest |

| Cecum | High |

This table is based on findings that mosapride and M2 were found in the highest concentrations in the duodenum, followed by the cecum, and were otherwise widely distributed. tandfonline.comnih.govresearchgate.net

Metabolic Pathways and Enzyme Identification in Non-Human Systems

The biotransformation of mosapride is extensive and involves multiple metabolic pathways, primarily occurring in the liver. nih.govnih.gov Studies in rats have identified four main Phase I metabolic pathways: dealkylation, N-oxidation, morpholine (B109124) ring cleavage, and hydroxylation. nih.gov Dealkylation has been identified as the predominant metabolic route. nih.gov Following Phase I reactions, metabolites can undergo Phase II conjugation, mainly through glucuronidation. nih.gov

The Cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isozyme, plays a crucial role in the metabolism of mosapride. nih.govnih.gov In vitro studies using human liver microsomes showed that ketoconazole (B1673606), a potent CYP3A4 inhibitor, strongly inhibited the formation of mosapride's primary metabolites. nih.gov Other CYP3A4 inhibitors, such as erythromycin (B1671065) and clarithromycin, also demonstrated inhibitory effects on mosapride metabolism. nih.gov Furthermore, in vivo studies in male rats showed that pretreatment with ketoconazole significantly increased the serum concentration of mosapride. nih.gov In addition to being a substrate for CYP3A4, mosapride citrate (B86180) has also been shown to induce the activity of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocyte cell lines. nih.govresearchgate.net

The primary metabolic transformation of mosapride is the removal of the 4-fluorobenzyl group, a dealkylation reaction. nih.gov This process leads to the formation of its major active metabolite, des-p-fluorobenzyl mosapride, also known as M-1. nih.govnih.govnih.gov This metabolite is pharmacologically active, though generally less potent than the parent compound. nih.gov

Another significant biotransformation is the oxidation of the morpholine ring. nih.gov Specifically, N-oxidation results in the formation of mosapride N-oxide (M2), another of the compound's major active metabolites. tandfonline.comnih.gov Morpholine ring cleavage has also been identified as a Phase I metabolic reaction. nih.govnih.gov

Table 2: Primary Metabolic Pathways of Mosapride in Preclinical Models

| Pathway | Description | Key Metabolite(s) |

|---|---|---|

| Dealkylation | Removal of the 4-fluorobenzyl group | Des-p-fluorobenzyl mosapride (M-1) |

| N-oxidation | Oxidation of the nitrogen in the morpholine ring | Mosapride N-oxide (M2) |

| Morpholine Ring Cleavage | Opening of the morpholine ring structure | Morpholine ring-opened mosapride |

| Hydroxylation | Addition of a hydroxyl group | Hydroxylated metabolites |

This table summarizes the main metabolic pathways identified in rat studies. nih.gov

Metabolite Profiling and Identification in Preclinical Samples

Detailed metabolite profiling in rats has led to the identification of a significant number of biotransformation products. nih.gov In one study, a total of 18 metabolites were detected in rat urine, bile, feces, and plasma after oral administration. nih.gov

The two major metabolites consistently identified are des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2). tandfonline.comnih.gov In addition to these, other novel metabolites have been characterized, including mosapride N-oxide and a morpholine ring-opened mosapride. nih.govnih.gov The comprehensive analysis revealed nine Phase I metabolites and six Phase II metabolites, providing a detailed map of the compound's metabolic fate in rats. nih.gov

The characterization and identification of mosapride's numerous metabolites have been made possible through the use of advanced analytical techniques. tandfonline.comnih.gov Specifically, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), also referred to as UPLC-ESI-MS/MS, has been the method of choice. tandfonline.comnih.govnih.gov This highly sensitive and selective technique allows for the separation of complex biological samples and the structural elucidation of metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Mechanistic Drug Drug Interaction Research

In Vitro Studies on Metabolic Enzyme Inhibition or Induction

In vitro studies using human liver microsomes and other cellular systems are fundamental in elucidating the potential of a drug candidate to inhibit or induce the activity of key metabolic enzymes.

Mosapride (B1662829) is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Consequently, there is a potential for drug-drug interactions when it is co-administered with compounds that are potent inhibitors or inducers of this enzyme.

In vitro studies using human liver microsomes have demonstrated that potent CYP3A4 inhibitors can significantly affect the metabolism of mosapride. nih.gov For instance, ketoconazole (B1673606), a strong inhibitor of CYP3A4, has been shown to strongly inhibit the formation of the primary metabolites of mosapride. nih.gov Other CYP3A4 inhibitors, such as cimetidine, erythromycin (B1671065), and clarithromycin, also demonstrated inhibitory effects on mosapride metabolism in these in vitro systems. nih.gov

Conversely, some research suggests that mosapride citrate (B86180) itself may have an inductive effect on certain CYP enzymes. Studies have indicated that mosapride citrate can induce the activity of CYP1A2 and CYP3A4. researchgate.net Specifically, at a concentration of 869 ng/mL, the activity of CYP1A2 increased by 3.66 and 2.81-fold in two different human cell cultures, while CYP3A4 activity increased by 2.10, 4.64, and 4.28-fold across three donor cell lines. researchgate.net Furthermore, induction of CYP2B6 activity by mosapride citrate has also been observed. researchgate.net However, other reports suggest that mosapride does not inhibit CYP3A4 but rather promotes its activity. researchgate.net

Table 1: In Vitro Effects of Various Compounds on Mosapride Metabolism and Mosapride Citrate on CYP Enzymes

| Interacting Compound | Effect on Mosapride Metabolism/CYP Activity | Enzyme System | Finding |

|---|---|---|---|

| Ketoconazole | Strong Inhibition | CYP3A4 | Significantly inhibited the formation of primary metabolites of mosapride. nih.gov |

| Cimetidine | Inhibition | CYP3A4 | Inhibited the metabolism of mosapride. nih.gov |

| Erythromycin | Inhibition | CYP3A4 | Inhibited the metabolism of mosapride. nih.gov |

| Clarithromycin | Inhibition | CYP3A4 | Inhibited the metabolism of mosapride. nih.gov |

| Mosapride Citrate | Induction | CYP1A2 | Increased activity by 2.81 to 3.66-fold. researchgate.net |

| Mosapride Citrate | Induction | CYP3A4 | Increased activity by 2.10 to 4.64-fold. researchgate.net |

| Mosapride Citrate | Induction | CYP2B6 | Doubled activity at Cmax and 10-fold Cmax concentrations. researchgate.net |

Currently, there is limited specific information available from the provided search results regarding the direct interaction of Mosapride Citric Amide Disodium (B8443419) Salt with UDP-glucuronosyltransferase (UGT) and other non-CYP enzyme systems. While the metabolism of mosapride is primarily attributed to CYP3A4, the potential for minor metabolic pathways involving other enzymes cannot be entirely ruled out without further specific investigation.

Interaction with Drug Transporter Systems (e.g., P-glycoprotein, OATP) in Cellular Models

Drug transporters, such as P-glycoprotein (P-gp), play a crucial role in the absorption, distribution, and excretion of many drugs. There are currently no reports indicating that mosapride inhibits P-gp. researchgate.net The interaction of Mosapride Citric Amide Disodium Salt with other transporter systems like Organic Anion Transporting Polypeptides (OATP) has not been detailed in the available research.

Pharmacodynamic Interactions at the Receptor Level in Preclinical Models

Mosapride is a selective 5-hydroxytryptamine4 (5-HT4) receptor agonist, which is the primary mechanism for its prokinetic effects. nih.govnih.gov Preclinical studies have investigated its pharmacodynamic interactions at the receptor level.

In in vitro receptor binding studies, mosapride demonstrated the ability to inhibit the binding of [3H]-GR113808 to 5-HT4 receptors in guinea pig striatum with an IC50 value of 113 nM. nih.gov This confirms its affinity for the 5-HT4 receptor. The prokinetic effects of mosapride, such as enhanced gastrointestinal motility, can be antagonized by pretreatment with a selective 5-HT4 receptor antagonist like GR113808. nih.gov

In isolated tissue preparations, mosapride's effects vary across different regions of the gastrointestinal tract. It caused relaxation of the carbachol-precontracted rat esophagus and enhanced electrically evoked contractions of the guinea pig ileum. nih.gov However, it showed a lower affinity for the colon compared to the upper gastrointestinal tract. nih.gov

Table 2: Preclinical Pharmacodynamic Interactions of Mosapride

| Parameter | Model System | Finding |

|---|---|---|

| 5-HT4 Receptor Binding | Guinea pig striatum | Inhibited [3H]-GR113808 binding with an IC50 of 113 nM. nih.gov |

| Antagonism of Prokinetic Effect | Conscious dogs | Pretreatment with GR113808 antagonized mosapride-induced enhanced GI motility. nih.gov |

| 5-HT3 Receptor Interaction | Not specified | Exhibits competitive antagonist activity at the 5-HT3 receptor. researchgate.net |

| M1 Metabolite Activity | Anesthetized rats, Ferrets | Potent 5-HT3 receptor antagonist. nih.gov |

| Regional GI Effects | Rat esophagus, Guinea pig ileum and colon | Caused relaxation of esophagus, enhanced contractions in ileum, with lower affinity for the colon. nih.gov |

Formulation Science for Research Applications

Development of Advanced Delivery Systems for Research Purposes

Orally Disintegrating Tablets (ODTs) for Animal Studies

Future research in the field of pharmaceutical sciences may provide the necessary data to elaborate on these specific formulation aspects of "Mosapride Citric Amide Disodium (B8443419) Salt."

Nanoparticle and Liposomal Formulations for Targeted Preclinical Delivery

In preclinical research, nanoparticle-based systems have been investigated to overcome the biopharmaceutical challenges of Mosapride (B1662829) Citrate (B86180), such as its low solubility and extensive first-pass metabolism. researchgate.netnih.gov One significant approach has been the development of nanostructured lipid carriers (NLCs) for intranasal delivery. This strategy aims to bypass hepatic metabolism and directly deliver the drug to the systemic circulation, which is possible due to the highly vascularized nature of the nasal mucosa. researchgate.net

A study focused on formulating Mosapride Citrate-loaded NLCs (MOS-NLCs) using a melt–emulsification low temperature–solidification technique. nih.gov These NLCs were further surface-modified (MOS-SMNLCs) to enhance their properties for intranasal administration. The optimization of these nanoparticle formulations in preclinical models represents a strategy to improve the bioavailability of Mosapride Citrate. researchgate.netnih.gov Research has shown that intranasal administration of these surface-modified NLCs could significantly increase bioavailability compared to oral formulations in preclinical animal models. researchgate.netnih.gov While liposomal formulations are a common strategy for enhancing the delivery of various drugs, specific preclinical data on liposomal formulations of Mosapride Citrate are not extensively detailed in the reviewed literature. researchgate.netmdpi.com

| Formulation Type | Delivery Route | Key Research Finding | Reference |

|---|---|---|---|

| Surface-Modified Nanostructured Lipid Carriers (MOS-SMNLCs) | Intranasal | Pharmacokinetic studies in rabbits showed a 4.54-fold increase in bioavailability compared to the oral marketed product and a 2.44-fold increase compared to a drug suspension. | nih.gov |

Solid Dispersion Techniques for Solubility Enhancement in Research

Solid dispersion (SD) is a widely explored pharmaceutical technique to improve the dissolution rate and, consequently, the absorption of poorly water-soluble drugs like Mosapride Citrate. ejpmr.comnih.gov The core principle of this technique is the dispersion of one or more active ingredients in an inert carrier or matrix in a solid state. nih.gov Research has demonstrated that converting the crystalline form of Mosapride Citrate into an amorphous state within a hydrophilic carrier matrix significantly enhances its solubility and dissolution properties. ekb.egresearchgate.net

Various polymers have been utilized as carriers in research settings to prepare Mosapride Citrate solid dispersions, typically using methods like solvent evaporation or melting. researchgate.netwjpls.org Characterization studies involving Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) have confirmed the change from a crystalline to an amorphous state in these formulations. ekb.egresearchgate.net This amorphization, combined with increased wettability and particle size reduction at a molecular level, contributes to the observed enhancement in solubility. nih.govekb.eg

| Carrier Polymer(s) | Preparation Method | Key Finding | Reference |

|---|---|---|---|

| Poloxamer 407 | Wet Granulation / Solid Dispersion | The amorphous form of the drug in the solid dispersion showed higher thermodynamic activity, leading to improved solubility. | ekb.eg |

| PEG 4000 | Melting Technique | Solid dispersions were prepared to successfully enhance the solubility of Mosapride Citrate for incorporation into buccal films. | wjpls.org |

| Eudragit RSPO, HPMC, Kollidon SR, PVP | Solvent Evaporation | The drug was converted from a crystalline to an amorphous state in all polymeric carriers, enhancing dissolution. | researchgate.net |

| L-HPC | Co-grinding | Co-grinding with a hydrophilic excipient improved the solubility of Mosapride Citrate, with hydrogen bonding playing a key role. | researchgate.netnih.gov |

Characterization of Research Formulations

In Vitro Release and Dissolution Profiles

The in vitro release and dissolution characteristics of various Mosapride Citrate research formulations are critical for predicting their in vivo performance. Studies have employed standard methods, such as the USP Apparatus II (paddle method), to evaluate drug release. ekb.eg The dissolution medium and conditions are chosen to simulate physiological environments, such as 0.1N HCl for the stomach and simulated saliva at pH 6.8 for the oral cavity. ekb.egwjpls.orgmlcpharmacy.edu.in

Research on immediate-release tablets formulated with Poloxmer 407 as a surfactant demonstrated enhanced dissolution rates, attributed to increased micellar concentration that improves wetting and penetration of the dissolution medium. ekb.eg In contrast, sustained-release matrix tablets using polymers like Eudragit and HPMC have been designed to prolong drug release over several hours. gsconlinepress.comjetir.org For example, a dual-release dry suspension was developed to have a quick release in acidic conditions (pH 1.2) and a sustained release at a higher pH of 6.8. researchgate.netnih.gov This formulation achieved approximately 70% release within 2 hours at pH 1.2 and nearly 80% release over 12 hours at pH 6.8. researchgate.netnih.gov Similarly, mucoadhesive buccal films containing HPMC K100 showed a high percentage of drug release (97.39%) over 7 hours in simulated saliva (pH 6.8). wjpls.org

| Formulation Type | Dissolution Medium | Key Dissolution Finding | Reference |

|---|---|---|---|

| Immediate Release Tablets with Poloxmer 407 | 0.1N HCl | Surfactant inclusion significantly improved the rate and extent of drug release compared to tablets without it. | ekb.eg |

| Mucoadhesive Buccal Films with HPMC K100 | Simulated Saliva (pH 6.8) | Achieved 97.39% drug release within 7 hours. | wjpls.org |

| Dual-Release Dry Suspension | pH 1.2 buffer / pH 6.8 buffer | Reached 70% dissolution in 2 hours at pH 1.2 and nearly 80% dissolution over 12 hours at pH 6.8. | nih.gov |

| Liquisolid Tablets | Not Specified | Showed 99.69% release in 30 minutes, a significant increase from 31.48% for directly compressible tablets. | researchgate.net |

Ex Vivo Permeation Studies in Tissue Models

Ex vivo permeation studies serve as an intermediate step between in vitro dissolution and in vivo animal studies, providing valuable data on drug absorption across a biological membrane. mdpi.comresearchgate.net These models utilize excised animal tissues, which closely mimic the physiological and anatomical properties of human tissues, including the presence of a mucous layer and metabolic enzymes. mdpi.comresearchgate.net

For Mosapride Citrate, ex vivo permeation has been a key characterization step for novel formulations designed for alternative delivery routes. In the development of intranasal surface-modified nanostructured lipid carriers (MOS-SMNLCs), permeation was studied using excised sheep nasal mucosa. nih.gov This tissue model was selected because it closely resembles the composition of human nasal epithelium. mdpi.com The study established a strong point-to-point correlation between the in vitro permeation of the nanocarriers across the sheep nasal mucosa and the in vivo absorption observed in rabbits. researchgate.netnih.gov For other formulations, such as mucoadhesive buccal films, permeation studies are mentioned as part of the evaluation, though the specific tissue models used are not always detailed. wjpls.org

Stability of Formulated Research Batches

Assessing the stability of formulated research batches is a mandatory step to ensure that the physical and chemical properties of the drug product remain within acceptable limits throughout its shelf life. nih.gov For Mosapride Citrate formulations, stability studies are typically conducted under accelerated conditions as per International Conference on Harmonization (ICH) guidelines. ekb.egnih.gov

In one study, immediate-release tablets of Mosapride Citrate were subjected to accelerated stability testing at 40°C and 75% relative humidity for three months. ekb.egresearchgate.net The tablets were analyzed at intervals, and the results indicated the formulation was stable under these stress conditions. ekb.eg Another research effort on sustained-release matrix tablets also concluded that the developed formulations were stable, although specific conditions and duration were not detailed. gsconlinepress.com A comprehensive stability study on the drug substance itself involved subjecting it to forced degradation under various stress conditions, including acid, alkali, oxidation, heat, and light, to develop stability-indicating analytical methods. nih.gov Furthermore, the chemical stability of Mosapride Citrate in solution was confirmed over a 24-hour period at room temperature during the validation of an analytical method. nih.gov

Novel Research Avenues and Derivatizations

Design and Synthesis of Mosapride (B1662829) Analogues and Derivatives